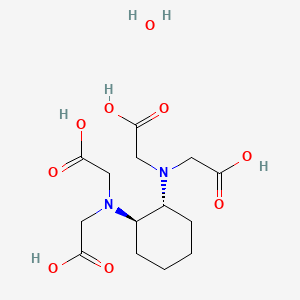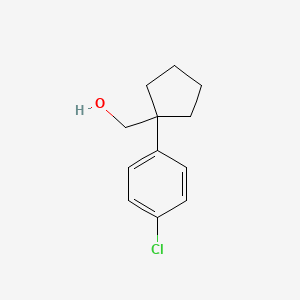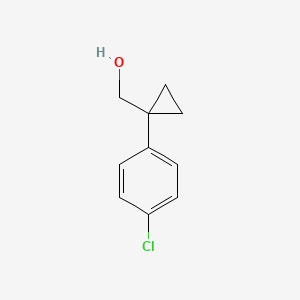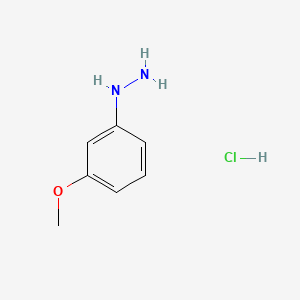
3-Methoxyphenylhydrazine hydrochloride
Vue d'ensemble
Description
3-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H11ClN2O. This compound has been studied for its potential use in the development of pharmaceuticals and agrochemicals .
Méthodes De Préparation
The preparation of 3-Methoxyphenylhydrazine hydrochloride typically involves the following steps:
Dissolving 3-methoxy bromobenzene in dichloromethane: to obtain a first solution.
Adding a hydrazine hydrate solution and NaOH into water: , then adding iodide salt, and stirring for dissolving to obtain a second solution.
Mixing the first solution and the second solution: , heating to react under ultrasonic stirring, then cooling to below 10°C, and carrying out phase separation and washing to obtain a dichloromethane solution of 3-methoxyphenylhydrazine.
Introducing hydrogen chloride gas into the dichloromethane solution: of the 3-methoxyphenylhydrazine to obtain this compound precipitate, and then filtering and drying to obtain the final product.
Analyse Des Réactions Chimiques
3-Methoxyphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Methoxyphenylhydrazine hydrochloride has a wide range of scientific research applications:
Medicine: It is used in the synthesis of various pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxyphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It acts as a hydrazine derivative, which can interact with enzymes and other proteins in the body, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Methoxyphenylhydrazine hydrochloride can be compared with other similar compounds such as:
4-Methoxyphenylhydrazine hydrochloride: Similar in structure but with the methoxy group at the para position.
Phenylhydrazine hydrochloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Methoxyphenylhydrazine: The free base form of the compound without the hydrochloride salt.
The uniqueness of this compound lies in its ability to introduce both methoxy and hydrazine moieties into molecules, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
39232-91-2 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
hydron;(3-methoxyphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |
Clé InChI |
GMXFZBZOVZOYNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NN.Cl |
SMILES canonique |
[H+].COC1=CC=CC(=C1)NN.[Cl-] |
Key on ui other cas no. |
39232-91-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

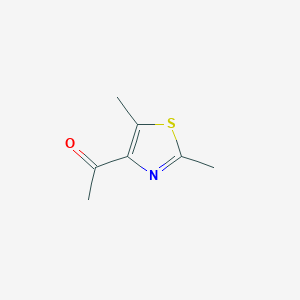
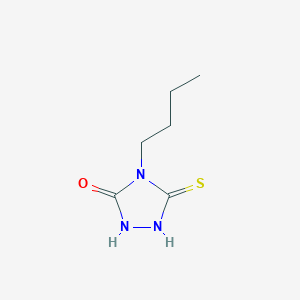
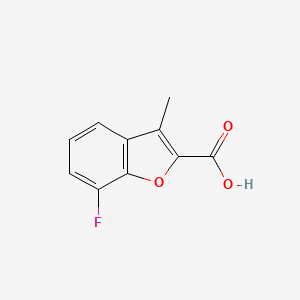
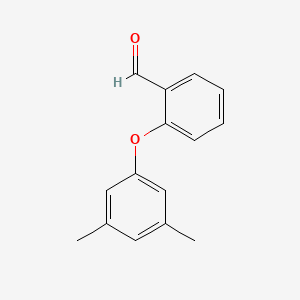
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
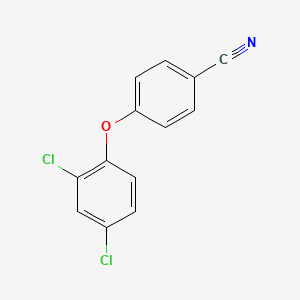
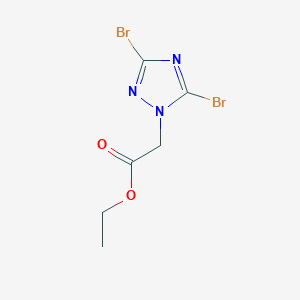
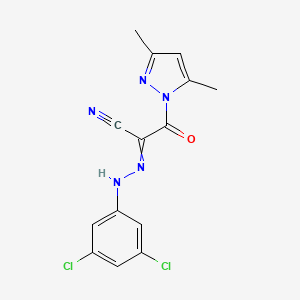
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
